molecular formula C16H14N6O5S2 B2394876 methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034346-95-5

methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2394876
CAS RN: 2034346-95-5
M. Wt: 434.45
InChI Key: VYOMVEZGRRBPJA-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups including a 1,2,4-oxadiazole ring and a 1,2,4-triazole ring. These heterocyclic compounds are known to exhibit a wide range of biological activities and are found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazole rings. These rings are five-membered, with the oxadiazole containing three heteroatoms (one oxygen and two nitrogens) and the triazole containing three nitrogens .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole and 1,2,4-triazole rings. These rings are known to participate in a variety of chemical reactions .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research on heterocyclic compounds such as triazoles, oxadiazoles, and thiadiazoles has demonstrated significant antibacterial and antimicrobial properties. For instance, the synthesis of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives bearing triazole and oxadiazole moieties showed excellent antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019). Similarly, novel sulfone-linked bis heterocycles combining pyrazolines with oxadiazoles and triazoles were synthesized and found to have pronounced antimicrobial activity (Padmavathi et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 1,2,4-oxadiazoles and 1,2,4-triazoles are known to interact with a variety of enzymes and receptors .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related compounds. This could include studies on their potential as pharmaceutical drugs .

properties

IUPAC Name

methyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S2/c1-9-18-15(27-21-9)10-4-3-6-22-12(19-20-14(10)22)8-17-29(24,25)11-5-7-28-13(11)16(23)26-2/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOMVEZGRRBPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=C(SC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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